

# Serelaxin and Natriuretic Peptides in Heart Failure: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Serelaxin |
| Cat. No.:      | B13411825 |

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals on the distinct and overlapping effects of **Serelaxin** and natriuretic peptides in the management of heart failure. This guide delves into their mechanisms of action, signaling pathways, and comparative clinical trial data, offering a clear perspective on their therapeutic potential.

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. Among the promising agents that have been investigated are **Serelaxin**, a recombinant form of human relaxin-2, and the endogenous natriuretic peptides (NPs). Both classes of molecules exert vasodilatory and other beneficial effects in heart failure, yet their underlying mechanisms and clinical profiles exhibit key differences. This guide provides an in-depth comparison to aid in the understanding and future development of therapies for heart failure.

## Mechanisms of Action: A Tale of Two Pathways

**Serelaxin** and natriuretic peptides achieve their therapeutic effects through distinct receptor-mediated signaling cascades.

**Serelaxin:** This recombinant peptide primarily acts by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.<sup>[1][2]</sup> This interaction triggers a cascade of downstream signaling events, notably involving the activation of nitric oxide synthase, leading to increased nitric oxide (NO) production and subsequent vasodilation.<sup>[2][3]</sup> **Serelaxin's** actions are multifaceted, also encompassing anti-inflammatory, anti-fibrotic, and organ-

protective effects.[1][4] It has been shown to inhibit inflammatory processes, reduce tissue fibrosis, and protect organs like the heart, kidneys, and liver from damage.[1]

**Natriuretic Peptides:** The natriuretic peptide family, which includes atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), exerts its effects by binding to specific natriuretic peptide receptors (NPRs).[5][6] NPR-A and NPR-B are linked to guanylyl cyclase, and their activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[5][6][7] This elevation in cGMP mediates a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively help to reduce blood volume and pressure.[8][9][10] Natriuretic peptides also play a role in counteracting the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway activated in heart failure.[11][12]

## Signaling Pathways Visualized

To better illustrate the distinct signaling cascades of **Serelaxin** and natriuretic peptides, the following diagrams are provided.



[Click to download full resolution via product page](#)

### Serelaxin Signaling Pathway



[Click to download full resolution via product page](#)

### Natriuretic Peptide Signaling Pathway

## Clinical Trial Evidence: A Head-to-Head Look

The clinical development of **Serelaxin** for acute heart failure (AHF) has been primarily evaluated in the RELAX-AHF and RELAX-AHF-2 trials. Natriuretic peptides, particularly nesiritide (recombinant human BNP), have also been studied, though their use has been met with some controversy.

## Key Clinical Trial Data

| Endpoint                  | Serelaxin (RELAX-AHF)                                                                                                                                                        | Serelaxin (RELAX-AHF-2)                                                                                                                                                    | Natriuretic Peptides (Nesiritide)                                                                           |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Primary Efficacy Endpoint | Improvement in dyspnea (Visual Analog Scale) by day 5 was significant ( $p=0.007$ ). <a href="#">[13]</a>                                                                    | No significant difference in cardiovascular death at 180 days or worsening heart failure at 5 days compared to placebo.<br><a href="#">[14]</a> <a href="#">[15]</a>       | Reduction in pulmonary capillary wedge pressure and dyspnea in some studies.                                |
| Mortality                 | Significant reduction in all-cause and cardiovascular mortality at 180 days ( $p=0.019$ ). <a href="#">[16]</a>                                                              | No significant difference in 180-day cardiovascular mortality (8.7% vs. 8.9% for placebo, $p=0.77$ ). <a href="#">[14]</a> <a href="#">[15]</a>                            | No consistent mortality benefit shown in large trials; some concerns about potential for harm.              |
| Renal Function            | Fewer adverse events related to renal impairment (6% vs. 9% for placebo, $p=0.03$ ). <a href="#">[13]</a> Lower increases in creatinine and cystatin C. <a href="#">[17]</a> | Improvement in renal function more frequent with serelaxin, but this did not mediate a treatment effect on clinical outcomes. <a href="#">[18]</a><br><a href="#">[19]</a> | Variable effects on renal function; concerns about potential for worsening renal function in some settings. |
| Biomarkers                | Reduced levels of troponin T and NT-proBNP. <a href="#">[1]</a>                                                                                                              | Greater decrease in NT-proBNP from baseline to day 2 compared to placebo.<br><a href="#">[20]</a>                                                                          | Increase in cGMP levels. <a href="#">[21]</a>                                                               |
| Safety                    | Similar rates of hypotension-related events compared to placebo. <a href="#">[13]</a>                                                                                        | Similar incidence of adverse events compared to placebo.<br><a href="#">[15]</a>                                                                                           | Hypotension is a common side effect.                                                                        |

# Experimental Protocols of Key Clinical Trials

## RELAX-AHF and RELAX-AHF-2 Trial Design

The RELAX-AHF and RELAX-AHF-2 trials were randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of **Serelaxin** in patients with acute heart failure.

[Click to download full resolution via product page](#)

RELAX-AHF Trial Workflow

## Effects on Renal Function: A Point of Differentiation

A notable aspect of **Serelaxin**'s profile is its effect on renal function. In the RELAX-AHF trial, **Serelaxin** was associated with fewer renal adverse events and smaller increases in markers of renal injury compared to placebo.[\[13\]](#)[\[17\]](#) Studies in chronic heart failure patients also suggest that **Serelaxin** can increase renal plasma flow.[\[22\]](#) While the RELAX-AHF-2 trial also showed more frequent improvement in renal function with **Serelaxin**, this did not translate to improved clinical outcomes.[\[18\]](#)[\[19\]](#)

In contrast, the renal effects of natriuretic peptides have been more varied. While they promote natriuresis and diuresis, their impact on glomerular filtration rate can be inconsistent, and concerns have been raised about the potential for nesiritide to worsen renal function in some patients with acute decompensated heart failure.[\[21\]](#)[\[23\]](#)

## Conclusion

**Serelaxin** and natriuretic peptides represent two distinct but mechanistically related approaches to the treatment of heart failure. **Serelaxin**, acting through the RXFP1 receptor, offers a broader spectrum of potential benefits beyond vasodilation, including organ protection. The initial promise shown in the RELAX-AHF trial, particularly the mortality benefit, was not confirmed in the larger RELAX-AHF-2 study, highlighting the complexities of drug development in this patient population.

Natriuretic peptides, through their cGMP-mediated pathway, are potent vasodilators and natriuretic agents. However, the clinical utility of exogenous natriuretic peptides like nesiritide has been limited by concerns about hypotension and inconsistent efficacy on hard clinical outcomes.

For researchers and drug development professionals, the comparative study of these two classes of molecules provides valuable insights into the pathophysiology of heart failure and the challenges of targeting specific pathways. Future research may focus on identifying patient subgroups who are most likely to benefit from these therapies and exploring combination strategies that leverage their complementary mechanisms of action. The detailed data and pathway visualizations presented in this guide aim to facilitate a deeper understanding and spur further innovation in the quest for more effective heart failure treatments.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Serelaxin for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Serelaxin? [synapse.patsnap.com]
- 3. Serelaxin in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relaxin for the Treatment of Acute Decompensated Heart Failure: Pharmacology, Mechanisms of Action, and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natriuretic peptide signalling: molecular and cellular pathways to growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Natriuretic Peptides Cardiac Failure [cfrjournal.com]
- 9. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The Role of Natriuretic Peptides in the Pathophysiology and Treatment of Heart Failure: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 12. Natriuretic peptide - Wikipedia [en.wikipedia.org]
- 13. RELAXin in Acute Heart Failure - American College of Cardiology [acc.org]
- 14. RELAXin in Acute Heart Failure-2 - American College of Cardiology [acc.org]
- 15. Effects of Serelaxin in Patients with Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serelaxin, a 'Breakthrough' Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of serelaxin in acute heart failure patients with renal impairment: results from RELAX-AHF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. End-organ protective effect of serelaxin in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Renal effects of brain natriuretic peptide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Renal hemodynamic effects of serelaxin in patients with chronic heart failure: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Serelaxin and Natriuretic Peptides in Heart Failure: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13411825#comparing-serelaxin-s-effects-to-natriuretic-peptides-in-heart-failure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)